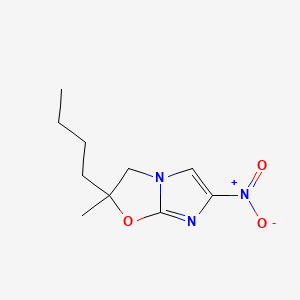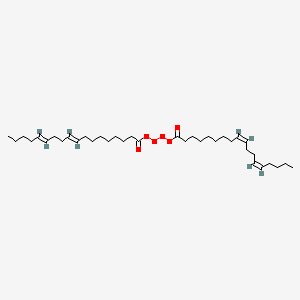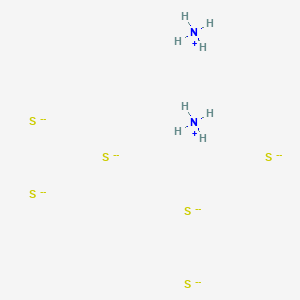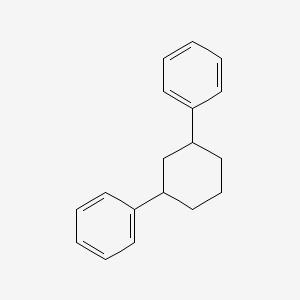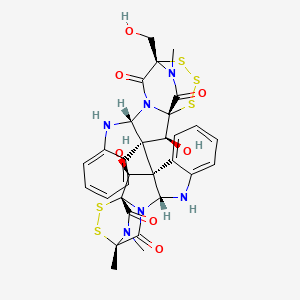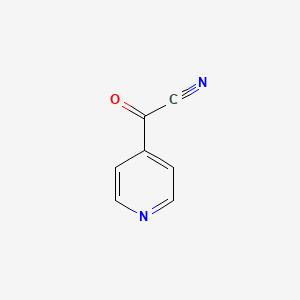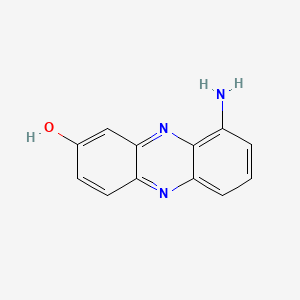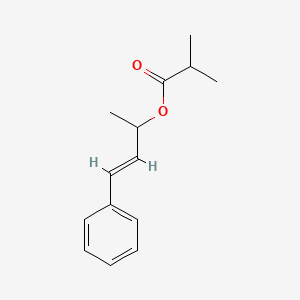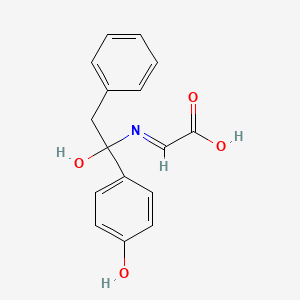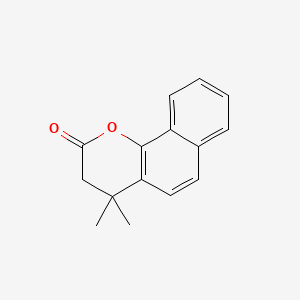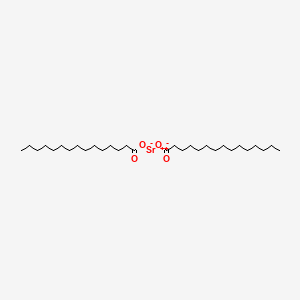
Diethylammonium (Z)-hexadec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethylammonium (Z)-hexadec-9-enoate can be synthesized through a reaction between hexadec-9-enoic acid and diethylamine. The reaction typically involves the following steps:
Esterification: Hexadec-9-enoic acid is first esterified with an alcohol, such as methanol, to form methyl hexadec-9-enoate.
Ammonolysis: The ester is then reacted with diethylamine under controlled conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and ammonolysis processes. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Diethylammonium (Z)-hexadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can convert the compound into its saturated form.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Oxidation can yield diethylammonium hexadec-9-enoate oxides or peroxides.
Reduction: Reduction typically produces diethylammonium hexadecanoate.
Substitution: Substitution reactions can result in various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Diethylammonium (Z)-hexadec-9-enoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of skin conditions and metabolic disorders.
Industry: It is utilized in the formulation of cosmetics, detergents, and lubricants due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of diethylammonium (Z)-hexadec-9-enoate involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It may also interact with specific enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Diethylammonium hexadecanoate: A saturated analog of diethylammonium (Z)-hexadec-9-enoate.
Diethylammonium octadec-9-enoate: A similar compound with a longer carbon chain.
Diethylammonium dodec-9-enoate: A similar compound with a shorter carbon chain.
Uniqueness
This compound is unique due to its specific unsaturation at the 9th carbon position, which imparts distinct chemical and physical properties. This unsaturation can influence the compound’s reactivity, biological activity, and applications compared to its saturated and differently substituted analogs.
Propiedades
Número CAS |
94405-93-3 |
|---|---|
Fórmula molecular |
C20H41NO2 |
Peso molecular |
327.5 g/mol |
Nombre IUPAC |
diethylazanium;(Z)-hexadec-9-enoate |
InChI |
InChI=1S/C16H30O2.C4H11N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-3-5-4-2/h7-8H,2-6,9-15H2,1H3,(H,17,18);5H,3-4H2,1-2H3/b8-7-; |
Clave InChI |
AMLAAJUSPWAEGI-CFYXSCKTSA-N |
SMILES isomérico |
CCCCCC/C=C\CCCCCCCC(=O)[O-].CC[NH2+]CC |
SMILES canónico |
CCCCCCC=CCCCCCCCC(=O)[O-].CC[NH2+]CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


